Toluene-2,4-disulfonamide
CAS No.: 717-44-2
Cat. No.: VC16121144
Molecular Formula: C7H10N2O4S2
Molecular Weight: 250.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 717-44-2 |
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Molecular Formula | C7H10N2O4S2 |
Molecular Weight | 250.3 g/mol |
IUPAC Name | 4-methylbenzene-1,3-disulfonamide |
Standard InChI | InChI=1S/C7H10N2O4S2/c1-5-2-3-6(14(8,10)11)4-7(5)15(9,12)13/h2-4H,1H3,(H2,8,10,11)(H2,9,12,13) |
Standard InChI Key | WNBQNPLPWYPVCU-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N)S(=O)(=O)N |
Introduction
Chemical Structure and Properties
Molecular Architecture
Toluene-2,4-disulfonamide, with the systematic IUPAC name 4-methylbenzene-1,3-disulfonamide, has the molecular formula C₇H₁₀N₂O₄S₂ and a molecular weight of 250.3 g/mol . The structure comprises a toluene ring substituted with sulfonamide (-SO₂NH₂) groups at the 1 and 3 positions, with a methyl group at the 4 position (Figure 1).
Structural Highlights:
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SMILES:
CC1=C(C=C(C=C1)S(=O)(=O)N)S(=O)(=O)N
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X-ray Crystallography: While no crystal structure data for toluene-2,4-disulfonamide is available in the provided sources, analogous disulfonamide complexes (e.g., rare earth metal derivatives) exhibit μ-coordination modes involving sulfonamide oxygen atoms .
Physicochemical Properties
Key physical properties include:
Property | Value | Source |
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Melting Point | Not reported | |
Boiling Point | Not reported | |
Solubility | Moderate in polar solvents | |
LogP (Octanol-Water) | Estimated low (hydrophilic) |
The compound’s high polarity, conferred by the sulfonamide groups, suggests solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Synthesis and Production
Synthetic Routes
Toluene-2,4-disulfonamide is typically synthesized via sulfonation of toluene derivatives, followed by amidation. A general pathway involves:
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Sulfonation: Reaction of 2,4-dimethyltoluene with chlorosulfonic acid to yield the disulfonyl chloride intermediate.
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Ammonolysis: Treatment with aqueous ammonia to replace chloride groups with sulfonamide functionalities .
Example Reaction:
Industrial-Scale Production
Industrial methods prioritize continuous flow processes to enhance yield and purity. Automated reactors with precise temperature control (40–95°C) are employed to minimize side reactions . Post-synthesis purification often involves recrystallization from ethanol-water mixtures .
Applications in Chemistry and Industry
Organic Synthesis
Toluene-2,4-disulfonamide serves as a ligand in coordination chemistry. For example, rare earth metal complexes incorporating disulfonamide ligands exhibit unique μ₂,η⁴:η¹-coordination modes, enhancing solubility in nonpolar solvents . These complexes are explored for catalytic applications in polymerization and cross-coupling reactions.
Materials Science
The compound’s sulfonamide groups contribute to thermal stability in polymers. Blending toluene-2,4-disulfonamide into polyamides improves fiber dyeability and mechanical resilience, though commercial adoption remains limited .
Biological and Pharmacological Activity
Toxicity Profile
Recent Research and Developments
Coordination Chemistry Advances
Recent studies highlight toluene-2,4-disulfonamide’s role in stabilizing lanthanide complexes for luminescent materials. For instance, yttrium-disulfonamide derivatives exhibit tunable emission spectra under UV excitation .
Catalysis Innovations
Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) derivatives, synthesized from analogous disulfonamides, demonstrate efficacy in benzylic bromination reactions, enabling greener synthetic protocols .
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